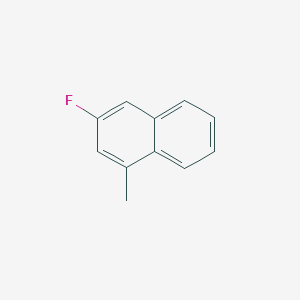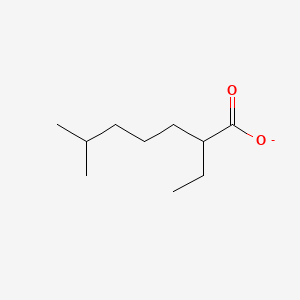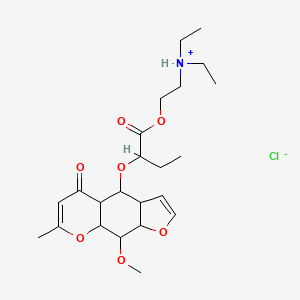
Stannane, 1H-inden-1-yltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, 1H-inden-1-yltrimethyl- typically involves the reaction of indene with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of Stannane, 1H-inden-1-yltrimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Stannane, 1H-inden-1-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives .
Scientific Research Applications
Stannane, 1H-inden-1-yltrimethyl- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Stannane, 1H-inden-1-yltrimethyl- involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can form bonds with various substrates, facilitating reactions such as coupling and substitution. The indene moiety provides additional stability and reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
1H-inden-1-yl(triphenyl)stannane: Similar structure but with triphenyl groups instead of trimethyl groups.
Tetraalkynylstannanes: Used in similar coupling reactions but with different alkynyl groups.
Uniqueness
Stannane, 1H-inden-1-yltrimethyl- is unique due to its specific combination of the indene moiety and trimethylstannyl group, which imparts distinct reactivity and stability compared to other organotin compounds .
Properties
CAS No. |
23022-40-4 |
|---|---|
Molecular Formula |
C12H16Sn |
Molecular Weight |
278.96 g/mol |
IUPAC Name |
1H-inden-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H7.3CH3.Sn/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H3; |
InChI Key |
GWWFMBNBRVZBPC-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)






![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)

